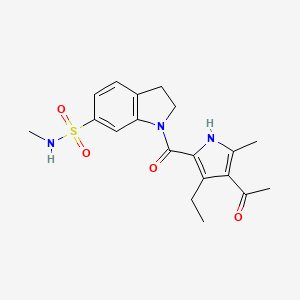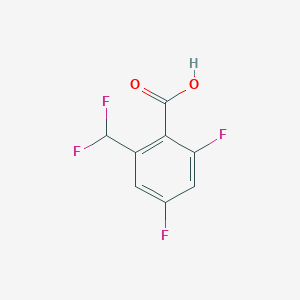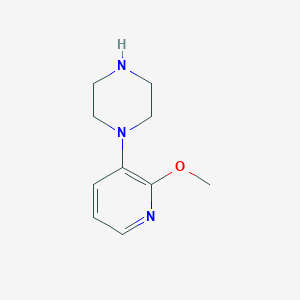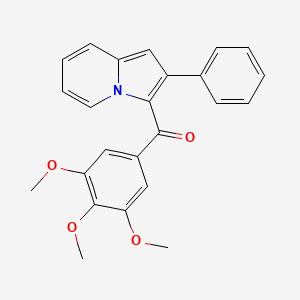
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethoxybenzoyl group, and an indolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine typically involves multiple steps, starting with the construction of the indolizine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenyl and trimethoxybenzoyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a pharmacophore, interacting with various biological targets. Its trimethoxybenzoyl group, in particular, has been associated with anti-cancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a promising candidate for further research and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Wirkmechanismus
The mechanism by which 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-3-(3,4,5-trimethoxybenzoyl)thiazole
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness: 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)indolizine stands out due to its unique indolizine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its trimethoxybenzoyl group enhances its reactivity and potential for biological activity, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C24H21NO4 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2-phenylindolizin-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H21NO4/c1-27-20-13-17(14-21(28-2)24(20)29-3)23(26)22-19(16-9-5-4-6-10-16)15-18-11-7-8-12-25(18)22/h4-15H,1-3H3 |
InChI-Schlüssel |
OJUOOAPGSSWVCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


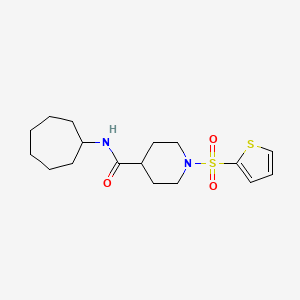
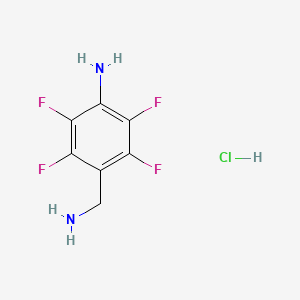
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)

![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
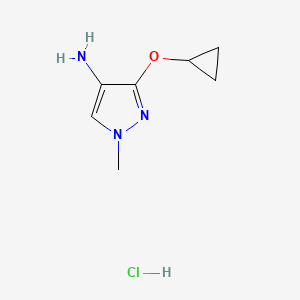

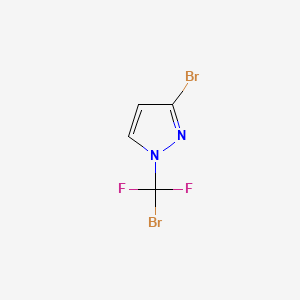

![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)
